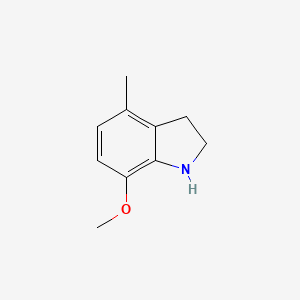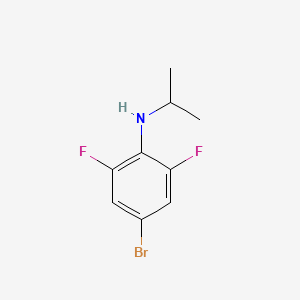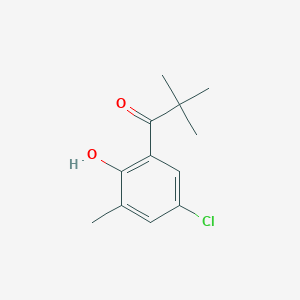
2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid is an organic compound with a unique structure that includes a cyano group, a fluorine atom, and a difluoroacetic acid moiety
Vorbereitungsmethoden
The synthesis of 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Fluorination: Introduction of fluorine atoms to the aromatic ring.
Cyanation: Introduction of the cyano group.
Acylation: Formation of the difluoroacetic acid moiety.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to maximize yield and purity.
Analyse Chemischer Reaktionen
2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the cyano group or other functional groups.
Substitution: The fluorine atoms and cyano group can participate in nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The aromatic ring can undergo coupling reactions with other aromatic compounds.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium catalysts for coupling reactions). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The cyano and fluorine groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The difluoroacetic acid moiety can also play a role in modulating the compound’s overall activity and stability.
Vergleich Mit ähnlichen Verbindungen
2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid can be compared with other similar compounds, such as:
3-Cyano-5-fluorophenylboronic acid: Shares the cyano and fluorine groups but differs in the boronic acid moiety.
4-Cyano-3-fluorophenylboronic acid: Similar structure with different positioning of the cyano and fluorine groups.
3-Cyano-2,4-difluorophenylboronic acid: Contains an additional fluorine atom and a boronic acid moiety.
Eigenschaften
Molekularformel |
C9H4F3NO2 |
|---|---|
Molekulargewicht |
215.13 g/mol |
IUPAC-Name |
2-(3-cyano-5-fluorophenyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C9H4F3NO2/c10-7-2-5(4-13)1-6(3-7)9(11,12)8(14)15/h1-3H,(H,14,15) |
InChI-Schlüssel |
SQSWCGTWTZQXFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(C(=O)O)(F)F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Propan-2-yl)amino]butanoic acid](/img/structure/B13317890.png)
![[(2-Bromocyclohexyl)oxy]cycloheptane](/img/structure/B13317905.png)
![2-[(Prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13317909.png)
![3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine hydrobromide](/img/structure/B13317920.png)
![4-Chloro-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13317921.png)

![1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine](/img/structure/B13317928.png)
![2-[(5-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13317934.png)

![(2S)-2-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13317951.png)

![3-(Phenylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13317955.png)


